N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline
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Overview
Description
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is a complex organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline typically involves multi-step organic reactions. One common method involves the condensation of aniline derivatives with phenylhydrazine, followed by cyclization to form the indazole core. The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or reduced aromatic rings.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Used in the development of new materials with specific properties, such as dyes and polymers.
Mechanism of Action
The mechanism of action of N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline involves its interaction with specific molecular targets. The indazole core can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-indazole: Shares the indazole core but lacks the ethyl and aniline substituents.
4-(1-Phenyl-1H-indazol-3-yl)aniline: Similar structure but without the ethyl group.
N-Ethyl-1-phenyl-1H-indazole: Similar but lacks the aniline substituent.
Uniqueness
N-Ethyl-4-(1-phenyl-1H-indazol-3-yl)aniline is unique due to the combination of the indazole core with both ethyl and aniline substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
110408-35-0 |
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Molecular Formula |
C21H19N3 |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
N-ethyl-4-(1-phenylindazol-3-yl)aniline |
InChI |
InChI=1S/C21H19N3/c1-2-22-17-14-12-16(13-15-17)21-19-10-6-7-11-20(19)24(23-21)18-8-4-3-5-9-18/h3-15,22H,2H2,1H3 |
InChI Key |
GULACLONQOJLRR-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C(C=C1)C2=NN(C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
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